3-Butylcyclopent-2-en-1-one
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Overview
Description
3-Butylcyclopent-2-en-1-one: is an organic compound characterized by a cyclopentene ring substituted with a butyl group at the third position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted cyclopentadiene with an oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of solvents such as ethanol or anhydrous conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions tailored to industrial processes ensures the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of butylcyclopent-2-enoic acid.
Reduction: Formation of 3-butylcyclopent-2-en-1-ol.
Substitution: Formation of various substituted cyclopentenones depending on the substituent used.
Scientific Research Applications
3-Butylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Butylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopent-2-en-1-one: Lacks the butyl substitution, making it less hydrophobic and potentially less active in certain biological contexts.
3-Methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
3-Phenylcyclopent-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different reactivity compared to the butyl group.
Uniqueness: 3-Butylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These features make it a valuable compound for studying structure-activity relationships and for applications requiring specific molecular interactions .
Properties
IUPAC Name |
3-butylcyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQJIDEKQUWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498450 |
Source
|
Record name | 3-Butylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53253-06-8 |
Source
|
Record name | 3-Butylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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